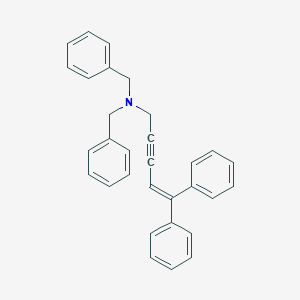![molecular formula C13H14N4O2S B286689 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286689.png)
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a triazole-thiadiazole derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学的研究の応用
The potential applications of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry are vast. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, it has anti-microbial activity against various bacterial and fungal strains. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
The exact mechanism of action of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific molecular targets in the cells. For example, its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Its anti-cancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to modulate various signaling pathways in the cells, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also affects the expression of various genes and proteins that are involved in cell proliferation, differentiation, and apoptosis. In terms of physiological effects, it has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit tumor growth in various cancer models.
実験室実験の利点と制限
One of the advantages of using 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, its synthetic accessibility and relative stability make it a suitable compound for large-scale synthesis and storage. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings. It is important to carefully evaluate its safety profile and dose-response relationship before using it in any experiments.
将来の方向性
There are several future directions for the research on 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of its mechanism of action at the molecular level, which may lead to the identification of new molecular targets for drug discovery. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, its potential applications in other fields, such as agriculture and environmental science, should be investigated.
合成法
The synthesis of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various research articles. One of the most common methods involves the reaction of 4-methoxyphenyl hydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate compound, which is then treated with thiosemicarbazide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
特性
分子式 |
C13H14N4O2S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC名 |
6-(ethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S/c1-3-19-8-11-16-17-12(14-15-13(17)20-11)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChIキー |
SZHBOYPTVZULCA-UHFFFAOYSA-N |
SMILES |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
正規SMILES |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)










![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)


